molecular formula C25H24N4O2S2 B2484522 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide CAS No. 864859-83-6

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2484522
CAS No.: 864859-83-6
M. Wt: 476.61
InChI Key: PLLQLOAQZUHAJX-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and applications of compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide. For example, the synthesis of substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides has been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006). This suggests the potential for this compound to serve in cancer research or as a lead compound for the development of cancer therapeutics.

Antimicrobial and Anticancer Activities

Compounds with structures similar to the query molecule have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, new thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety have been synthesized, with some exhibiting promising antimicrobial activities (Gouda et al., 2010). Another study focused on the synthesis of 2H‐Pyran‐2‐ones, fused Pyran‐2‐ones, and Pyridones bearing a Thiazole moiety, offering insights into the structural versatility and potential biological activities of these compounds (Bondock et al., 2014). These findings indicate the scope for this compound to be investigated for similar biological activities.

Heterocyclic Chemistry Applications

The field of heterocyclic chemistry frequently explores compounds with complex structures like this compound for their unique properties and applications. A study on the generation of a structurally diverse library through alkylation and ring closure reactions highlights the potential of using such compounds as building blocks for the synthesis of a wide range of heterocycles (Roman, 2013).

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-15(30)29-13-12-18-21(14-29)33-25(22(18)24-26-19-6-4-5-7-20(19)32-24)27-23(31)16-8-10-17(11-9-16)28(2)3/h4-11H,12-14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLQLOAQZUHAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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